

potential off-target effects of CCT251236 on kinases

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Compound of Interest

Compound Name: CCT251236

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This technical support guide provides researchers, scientists, and drug development professionals with information on the potential off-target kinase effects of **CCT251236**.

CCT251236 was identified through an unbiased phenotypic screen for inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway and subsequently identified as a high-affinity Pirin ligand.^{[1][2][3]} While biochemical screenings have shown that **CCT251236** has a favorable selectivity profile with no high-affinity kinase targets, this guide addresses questions that may arise during your research.^{[1][4]}

Frequently Asked Questions (FAQs)

Q1: What was the initial screening strategy for **CCT251236** and its analogs?

A1: The parent compound of **CCT251236**, bisamide 1 (CCT245232), was identified from a kinase-focused library in a cell-based phenotypic screen designed to detect inhibitors of HSF1-mediated transcription.^[1] The primary assay quantified the inhibition of Heat Shock Protein 72 (HSP72) induction in U2OS human osteosarcoma cells following stimulation with an HSP90 inhibitor.^{[1][4]}

Q2: Was **CCT251236** and its parent compound profiled against a kinase panel?

A2: Yes. The parent compound, bisamide 1, was screened against a panel of 442 kinases using the KINOMEScan biochemical binding assay platform at a concentration of 1 μ M.^{[1][4]}

This broad screening was conducted to investigate the hypothesis that the observed HSF1 pathway inhibition was due to the inhibition of a kinase involved in HSF1's post-translational regulation.^{[1][4]}

Q3: What were the results of the kinase screen?

A3: The KINOMEScan assay revealed that at 1 μ M, bisamide 1 inhibited nine kinases by more than 50% and four of those kinases by more than 90%.^{[1][4]}

Q4: Which kinases were most significantly inhibited in the initial screen?

A4: The four kinases that displayed greater than 90% inhibition at 1 μ M were KIT, PDGFRA, PDGFRB, and BRAF.^[5]

Q5: Were the potential kinase hits validated?

A5: Yes, the four kinases inhibited by >90% were further investigated in orthogonal functional assays to validate the initial binding assay results.^{[1][4]} The validation assays showed that KIT, PDGFRA, and PDGFRB were not significantly inhibited, with pIC50 values less than 5 (IC50 > 10,000 nM).^{[1][4]} Bisamide 1 did show modest activity against BRAF, with a pIC50 of 6.38 (IC50 = 420 nM).^{[1][4]} However, testing of chemically unrelated BRAF inhibitors in the original phenotypic screen showed no activity, indicating that the effects of **CCT251236** are not attributable to BRAF inhibition.^[5]

Troubleshooting Guide

Issue: I am observing unexpected effects in my cellular model that could be related to off-target kinase inhibition.

Troubleshooting Steps:

- Review Kinase Selectivity Data: Compare the unexpected phenotype with the known signaling pathways of the few kinases weakly inhibited by the parent compound (see Table 1). The most likely off-target kinase interaction is with BRAF, although the activity is modest (IC50 = 420 nM).^{[1][4][5]}

- **Dose-Response Analysis:** Perform a dose-response experiment. The primary target of **CCT251236** is Pirin, and it inhibits HSF1-mediated HSP72 induction with an IC50 of 19 nM. [6] Off-target effects on kinases are likely to occur at significantly higher concentrations.
- **Use a Control Compound:** If available, use a structurally related but inactive control compound to determine if the observed effects are specific to **CCT251236**.
- **Orthogonal Assays:** If you suspect inhibition of a specific kinase, perform a direct biochemical or cellular assay for that kinase's activity in the presence of **CCT251236**.

Data on Potential Off-Target Kinase Interactions

The following table summarizes the kinase inhibition data for the parent compound of **CCT251236**, bisamide 1.

Kinase Target	% Inhibition at 1 μ M (Binding Assay)	Validated IC50 (Functional Assay)	Notes
KIT	>90%	>10,000 nM	Failed to confirm in functional assays.[1] [4]
PDGFRA	>90%	>10,000 nM	Failed to confirm in functional assays.[1] [4]
PDGFRB	>90%	>10,000 nM	Failed to confirm in functional assays.[1] [4]
BRAF	>90%	420 nM	Modest activity observed.[1][4]

Experimental Protocols

1. KINOMEScan Kinase Binding Assay (DiscoverX)

This is a competitive binding assay used for the initial broad kinase screening.

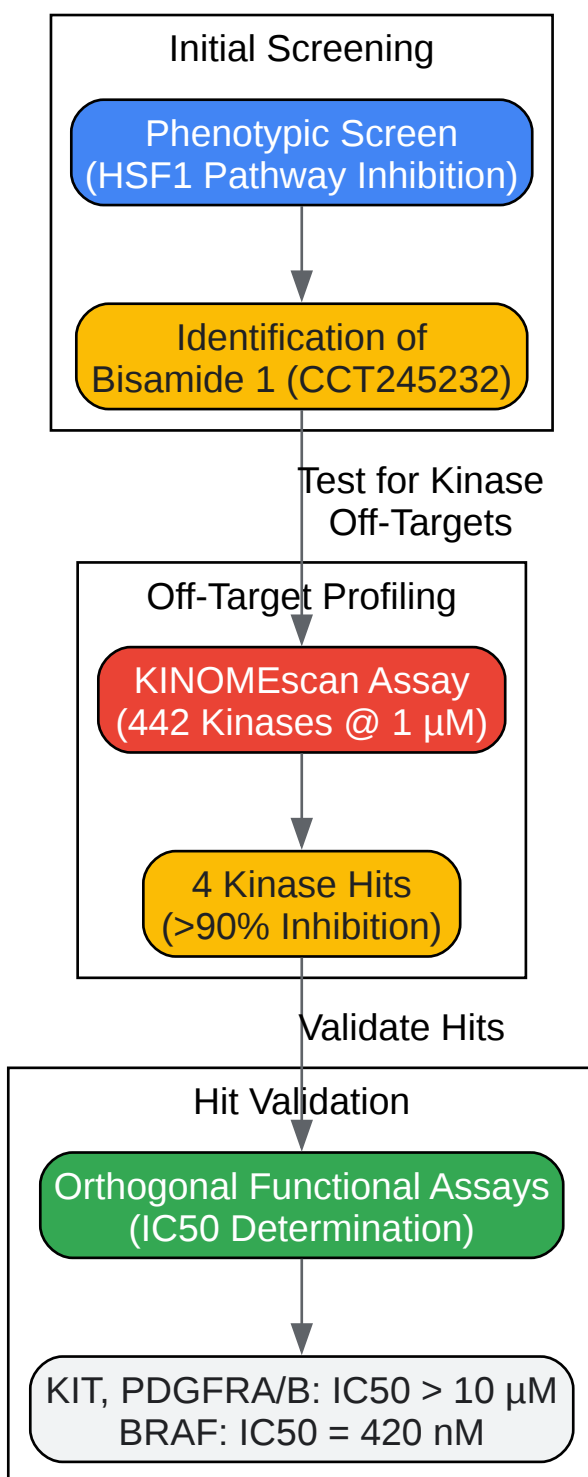
- Principle: Test compounds are profiled against a large panel of DNA-tagged kinases. An immobilized, active-site directed ligand is included to compete with the test compound for binding to the kinase. The amount of kinase bound to the immobilized ligand is measured by quantitative PCR of the DNA tag. The results are reported as the percentage of kinase that is inhibited from binding to the immobilized ligand.
- Methodology:
 - A solution of bisamide 1 (CCT245232) was prepared at a concentration of 1 μ M.
 - The compound was incubated with a panel of 442 kinases.
 - The amount of each kinase bound to an immobilized reference ligand was quantified.
 - Results were calculated as the percentage of inhibition relative to a DMSO control.

2. Orthogonal Kinase Functional Assays

These assays were used to validate the hits from the KINOMEScan screen.

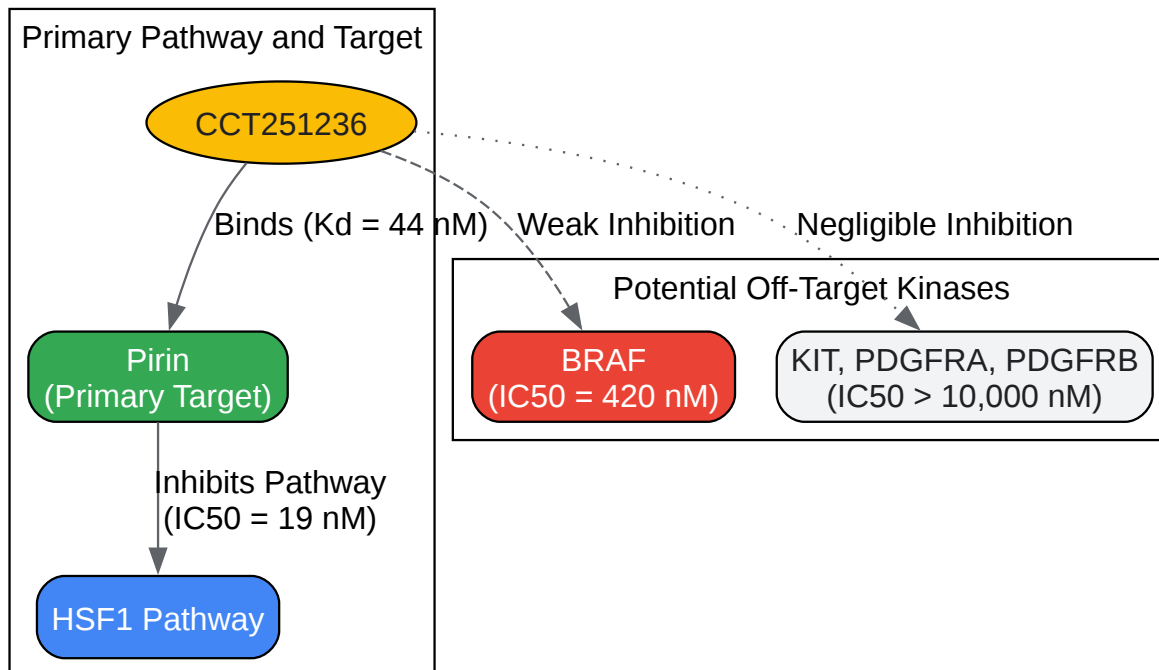
- Principle: These assays measure the enzymatic activity of the kinase, typically by quantifying the phosphorylation of a substrate.
- General Methodology:
 - The purified kinase enzyme was incubated with its specific substrate and ATP in a suitable buffer system.
 - Serial dilutions of the test compound (bisamide 1) were added to the reaction mixture.
 - The reaction was allowed to proceed for a defined period at a controlled temperature.
 - The reaction was stopped, and the amount of phosphorylated substrate was quantified, often using a luminescence-based or fluorescence-based detection method.
 - IC₅₀ values were calculated from the dose-response curves.

Visualizations



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Caption: Workflow for identifying and validating potential kinase off-targets.



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Caption: **CCT251236** primary target and potential off-target kinases.

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